6-(2-Furyl)-4-imino-3-phenyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione
CAS No.: 499197-56-7
Cat. No.: VC8121656
Molecular Formula: C16H11N5O3
Molecular Weight: 321.29
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 499197-56-7 |
|---|---|
| Molecular Formula | C16H11N5O3 |
| Molecular Weight | 321.29 |
| IUPAC Name | 4-amino-6-(furan-2-yl)-3-phenyl-7H-pyrimido[5,4-d]pyrimidine-2,8-dione |
| Standard InChI | InChI=1S/C16H11N5O3/c17-13-11-12(15(22)20-14(18-11)10-7-4-8-24-10)19-16(23)21(13)9-5-2-1-3-6-9/h1-8H,17H2,(H,18,20,22) |
| Standard InChI Key | GKXMFHXUVRGMSL-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N2C(=C3C(=NC2=O)C(=O)NC(=N3)C4=CC=CO4)N |
| Canonical SMILES | C1=CC=C(C=C1)N2C(=C3C(=NC2=O)C(=O)NC(=N3)C4=CC=CO4)N |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound’s IUPAC name, 4-amino-6-(furan-2-yl)-3-phenyl-7H-pyrimido[5,4-d]pyrimidine-2,8-dione, reflects its fused bicyclic system. Key structural features include:
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A pyrimido[5,4-d]pyrimidine backbone with two ketone groups at positions 2 and 8.
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A furan-2-yl substituent at position 6 and a phenyl group at position 3.
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An imino group (-NH) at position 4, contributing to its hydrogen-bonding capacity .
Table 1: Molecular Properties
Spectroscopic and Computational Data
Synthesis and Optimization
Synthetic Routes
The primary synthesis involves condensation reactions between furyl- and phenyl-containing precursors with diazine derivatives. A representative method includes:
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Stepwise Cyclization: Reacting 2-furoyl chloride with aniline derivatives under basic conditions to form the quinazoline core.
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Imino Group Introduction: Treating intermediates with ammonium acetate or urea to install the imino functionality.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Key Observations |
|---|---|---|---|
| 1 | K₂CO₃, DMF, 80°C, 12h | 65% | Forms diazine intermediate |
| 2 | NH₄OAc, EtOH, reflux, 6h | 72% | Introduces imino group |
Challenges and Solutions
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Low Solubility: Polar aprotic solvents (e.g., DMSO) enhance reactivity but complicate purification. Column chromatography (SiO₂, ethyl acetate/hexane) is typically employed.
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Regioselectivity: Microwave-assisted synthesis (150°C, 20 min) improves yields by minimizing side reactions .
Physicochemical and Pharmacological Properties
Stability and Solubility
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Aqueous Solubility: <0.1 mg/mL (pH 7.4), limiting bioavailability without formulation aids .
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Thermal Stability: Decomposes above 250°C, suitable for high-temperature material applications.
Biological Activity
While direct pharmacological data are scarce, structural analogs exhibit:
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Antimicrobial Activity: Pyrimidine derivatives inhibit bacterial DNA gyrase (IC₅₀: 12–45 μM) .
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Anticancer Potential: Quinazoline-based compounds target EGFR kinases (IC₅₀: <1 μM in HeLa cells) .
Applications and Industrial Relevance
Medicinal Chemistry
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Lead Optimization: The furyl group enhances π-π stacking with aromatic residues in enzyme active sites, as seen in kinase inhibitors .
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Drug Delivery: Nanoformulations (e.g., liposomes) are being explored to overcome solubility limitations .
Materials Science
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Organic Semiconductors: The conjugated system shows promise in thin-film transistors (hole mobility: ~0.1 cm²/V·s).
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Coordination Polymers: Metal-organic frameworks (MOFs) incorporating the compound exhibit luminescent properties .
| Hazard | Precautionary Measures |
|---|---|
| Skin Contact | Wear nitrile gloves; rinse with water immediately |
| Inhalation | Use fume hood; avoid dust formation |
Future Research Directions
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Mechanistic Studies: Elucidate binding modes via molecular docking with therapeutic targets (e.g., p38 MAP kinase) .
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Synthetic Scalability: Develop continuous-flow methods to enhance yield (>85%) and reduce waste.
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In Vivo Testing: Evaluate pharmacokinetics in rodent models to assess therapeutic potential .
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